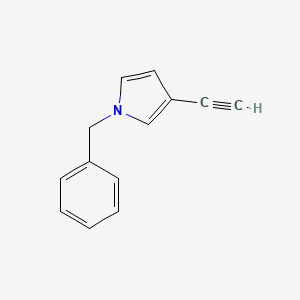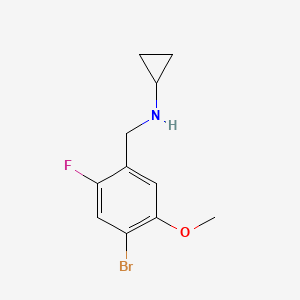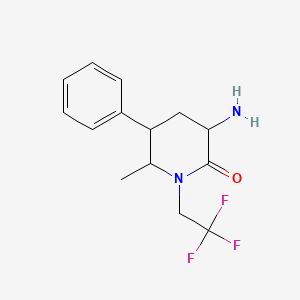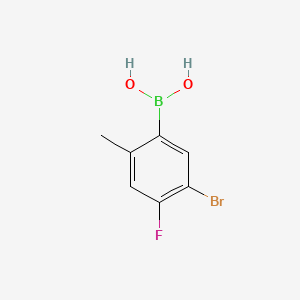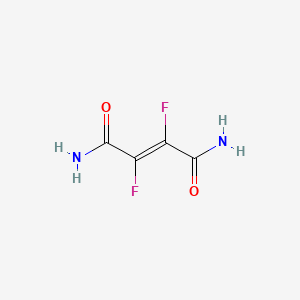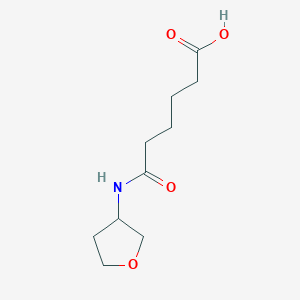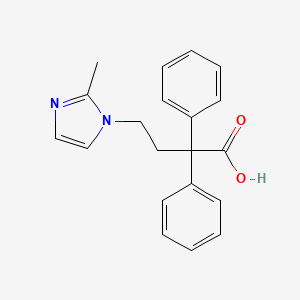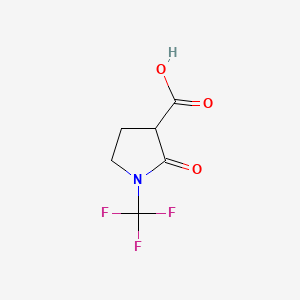![molecular formula C12H10BBrO2 B14767947 (5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14767947.png)
(5-Bromo-[1,1'-biphenyl]-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a biphenyl structure with a bromine substituent. This compound is of significant interest in organic synthesis and materials science due to its versatility in forming carbon-carbon bonds through cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid typically involves the Miyaura borylation reaction. This method uses aryl halides and bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid follows similar synthetic routes but on a larger scale. Continuous flow setups and metal-free photoinduced borylation methods are employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Converts the boronic acid group to a hydroxyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Involves the replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and appropriate nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and various substituted biphenyl derivatives .
Applications De Recherche Scientifique
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: Used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a tool for protein labeling.
Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices
Mécanisme D'action
The mechanism by which (5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects involves the formation of stable boronate esters with diols and other nucleophiles. This interaction is crucial for its role in cross-coupling reactions and biological applications. The molecular targets include enzymes and receptors that interact with the boronic acid group .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phenylboronic acid
- (4-Bromo-phenyl)boronic acid
- (4-Methoxyphenyl)boronic acid
Uniqueness
(5-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is unique due to its biphenyl structure with a bromine substituent, which enhances its reactivity and allows for more diverse chemical transformations compared to simpler boronic acids .
Propriétés
Formule moléculaire |
C12H10BBrO2 |
|---|---|
Poids moléculaire |
276.92 g/mol |
Nom IUPAC |
(3-bromo-5-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H10BBrO2/c14-12-7-10(6-11(8-12)13(15)16)9-4-2-1-3-5-9/h1-8,15-16H |
Clé InChI |
LUJLLIDAMALCJP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)Br)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




